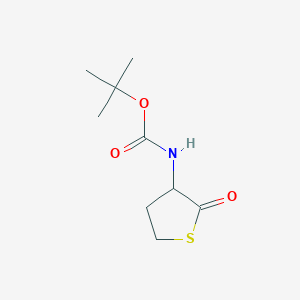
1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde is a fluorinated aromatic aldehyde with the molecular formula C11HF7O and a molecular weight of 282.11 g/mol . This compound is characterized by the presence of seven fluorine atoms attached to a naphthalene ring, making it highly fluorinated and chemically unique. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde typically involves the fluorination of naphthalene derivatives. One common method includes the reaction of naphthalene with fluorinating agents under controlled conditions to introduce fluorine atoms at specific positions on the naphthalene ring . Industrial production methods often involve the use of specialized fluorinating reagents and catalysts to achieve high yields and purity of the compound .
Chemical Reactions Analysis
1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include heptafluoro-2-naphthoic acid, heptafluoro-2-naphthyl alcohol, and various substituted derivatives .
Scientific Research Applications
1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde involves its interaction with molecular targets through its aldehyde group and fluorine atoms. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, while the fluorine atoms can participate in hydrogen bonding and van der Waals interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
1,3,4,5,6,7,8-Heptafluoro-2-naphthaldehyde can be compared with other fluorinated naphthalene derivatives, such as:
- 1,3,4,5,6,7,8-Heptafluoro-2-naphthylhydrazone
- 1,3,4,5,6,7,8-Heptafluoro-2-naphthyl prop-2-ynyl ether
- 1,3,4,5,6,7,8-Heptafluoro-2-naphthyl prop-2-ynyl sulphide
These compounds share similar fluorination patterns but differ in their functional groups, leading to distinct chemical reactivities and applications. The uniqueness of this compound lies in its aldehyde group, which provides specific reactivity and versatility in chemical synthesis and biological studies .
Properties
IUPAC Name |
1,3,4,5,6,7,8-heptafluoronaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HF7O/c12-5-2(1-19)6(13)7(14)4-3(5)8(15)10(17)11(18)9(4)16/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTKGSQFEZEHPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C2=C(C(=C1F)F)C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11HF7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565032 |
Source


|
| Record name | 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52158-48-2 |
Source


|
| Record name | 1,3,4,5,6,7,8-Heptafluoronaphthalene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



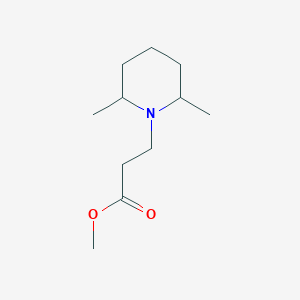
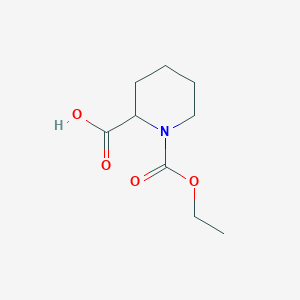
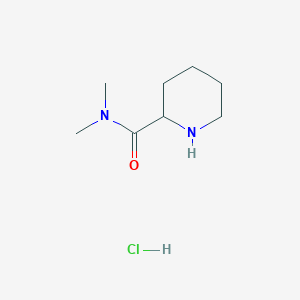
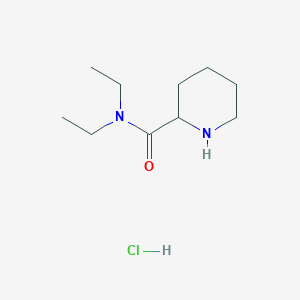

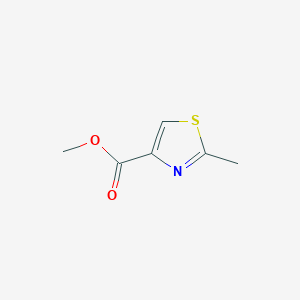
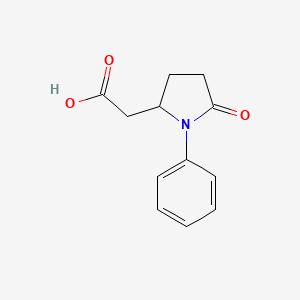
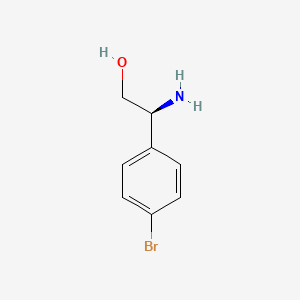
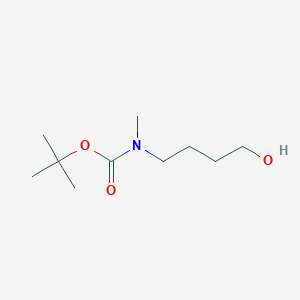
![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)
